molecular formula C34H48N2O14 B13788540 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate CAS No. 85866-01-9

2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate

Cat. No.: B13788540
CAS No.: 85866-01-9
M. Wt: 708.7 g/mol
InChI Key: FUTNTFKKRXSZOA-UHFFFAOYSA-N
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Description

2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate is a complex organic compound with a unique structure that includes multiple ester and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as esterification, etherification, and purification through distillation or crystallization to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique properties.

    Biology: The compound can be used in the development of biomaterials for medical applications.

    Industry: The compound is used in the production of high-performance materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and stability. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate
  • This compound

Uniqueness

This compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups provide versatility in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

85866-01-9

Molecular Formula

C34H48N2O14

Molecular Weight

708.7 g/mol

IUPAC Name

[2-[6-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate

InChI

InChI=1S/C34H48N2O14/c1-7-26(37)44-19-33(12-6,20-45-27(38)8-2)21-49-31(42)35-17-15-13-14-16-18-36-32(43)50-25-34(22-46-28(39)9-3,23-47-29(40)10-4)24-48-30(41)11-5/h7-11H,1-5,12-25H2,6H3,(H,35,42)(H,36,43)

InChI Key

FUTNTFKKRXSZOA-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Origin of Product

United States

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